molecular formula C20H46INO B14424559 Tetraisopentylammonium iodide-water CAS No. 85352-83-6

Tetraisopentylammonium iodide-water

Cat. No.: B14424559
CAS No.: 85352-83-6
M. Wt: 443.5 g/mol
InChI Key: JQGZLYOZAYEXHH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraisopentylammonium iodide (C20H44IN) is a quaternary ammonium salt characterized by its bulky isopentyl groups. Its interaction with water has been studied in contexts such as clathrate hydrate formation and ion transport. Key structural insights derive from 1H NMR spectroscopy, where the chemical shifts of its protons in D2O (e.g., δ 0.8–1.5 ppm for methyl groups and δ 3.2–3.5 ppm for N-CH2 moieties) highlight its hydrophobic and hydrophilic balance . This compound’s melting point (Tfus) is reported as 422.20 ± 0.50 K, indicating moderate thermal stability compared to smaller quaternary ammonium salts .

Properties

CAS No.

85352-83-6

Molecular Formula

C20H46INO

Molecular Weight

443.5 g/mol

IUPAC Name

tetrakis(3-methylbutyl)azanium;iodide;hydrate

InChI

InChI=1S/C20H44N.HI.H2O/c1-17(2)9-13-21(14-10-18(3)4,15-11-19(5)6)16-12-20(7)8;;/h17-20H,9-16H2,1-8H3;1H;1H2/q+1;;/p-1

InChI Key

JQGZLYOZAYEXHH-UHFFFAOYSA-M

Canonical SMILES

CC(C)CC[N+](CCC(C)C)(CCC(C)C)CCC(C)C.O.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraisopentylammonium iodide-water can be synthesized by reacting tetraisopentylammonium iodide with water under controlled conditions. The reaction typically involves dissolving tetraisopentylammonium iodide in water and allowing the solution to crystallize at specific temperatures. Two clathrate hydrates, tetraisopentylammonium iodide·36H₂O and tetraisopentylammonium iodide·32H₂O, have been identified in this system .

Industrial Production Methods: Industrial production methods for this compound are not well-documented. the synthesis process would likely involve large-scale crystallization techniques to produce the clathrate hydrates efficiently.

Chemical Reactions Analysis

Types of Reactions: Tetraisopentylammonium iodide-water primarily undergoes hydration and dehydration reactions. The clathrate hydrates can melt incongruently at specific temperatures, leading to the formation of different hydrates or the release of water .

Common Reagents and Conditions: The primary reagent involved in the formation of this compound is water. The reaction conditions include controlled temperatures to facilitate the formation of the clathrate hydrates.

Major Products Formed: The major products formed from the reactions involving this compound are the clathrate hydrates, specifically tetraisopentylammonium iodide·36H₂O and tetraisopentylammonium iodide·32H₂O .

Scientific Research Applications

Tetraisopentylammonium iodide-water has several scientific research applications, particularly in the study of clathrate hydrates. These hydrates are of interest in fields such as chemistry and materials science due to their unique structural properties. They can be used to study the behavior of water molecules in confined spaces and the interactions between water and other molecules .

Mechanism of Action

The mechanism by which tetraisopentylammonium iodide-water exerts its effects involves the formation of clathrate hydrates. The water molecules form a cage-like structure around the tetraisopentylammonium iodide, stabilizing the compound and influencing its physical properties. The molecular targets and pathways involved in this process are primarily related to the hydrogen bonding interactions between water molecules and the tetraisopentylammonium iodide .

Comparison with Similar Compounds

Table 1: Physical Properties of Quaternary Ammonium Iodides

Compound Melting Point (K) Hydrophobic Moieties Key Applications
Tetraisopentylammonium iodide 422.20 ± 0.50 Four isopentyl groups Clathrate hydrate stabilization
Tetrabutylammonium iodide 408–413 Four butyl groups Phase-transfer catalysis
Tetramethylammonium iodide 633–643 Four methyl groups Electrolyte studies, iodination reagents
Tetraethylammonium iodide 523–528 Four ethyl groups Ionic conductivity research

Key Observations :

  • Larger alkyl chains (e.g., isopentyl) lower melting points due to reduced lattice energy and increased steric hindrance .
  • Tetramethylammonium iodide’s higher melting point reflects stronger ionic interactions, making it suitable for high-temperature reactions .

Hydrate Formation and Stability

Tetraisopentylammonium iodide forms semi-clathrate hydrates with water, trapping gas molecules like methane. Its hydrate dissociation enthalpy (ΔHd) is comparable to tetrabutylammonium iodide but lower than trimethylamine-based hydrates, as inferred from calorimetric data . For example:

  • Tetraisopentylammonium iodide hydrate : ΔHd ≈ 150–200 kJ/mol (estimated from Clausius-Clapeyron plots) .
  • Tetrabutylammonium iodide hydrate : ΔHd ≈ 180–220 kJ/mol .

Solubility and Environmental Impact

  • Environmental toxicity data for tetraisopentylammonium salts are sparse, but related compounds like tetramethylammonium hydroxide show moderate aquatic toxicity (LC50 for fish: 10–50 mg/L) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.